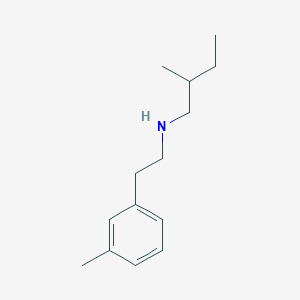
2-Methyl-N-(3-methylphenethyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(3-methylphenethyl)butan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of a butan-1-amine backbone with a 2-methyl substitution and a 3-methylphenethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-methylphenethyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 2-methylbutan-1-one with 3-methylphenethylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(3-methylphenethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-N-(3-methylphenethyl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(3-methylphenethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. For example, it may interact with adrenergic receptors, modulating the release of neurotransmitters like norepinephrine and dopamine. This interaction can lead to various physiological effects, including changes in mood, cognition, and cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(2-methylphenethyl)butan-1-amine
- 3-Methyl-N-(3-methylphenethyl)butan-1-amine
- 2-Methyl-N-(4-methylphenethyl)butan-1-amine
Uniqueness
2-Methyl-N-(3-methylphenethyl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in both academic and industrial research .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-methyl-N-[2-(3-methylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-12(2)11-15-9-8-14-7-5-6-13(3)10-14/h5-7,10,12,15H,4,8-9,11H2,1-3H3 |
InChI Key |
WXQODNVDKVAJQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCCC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















